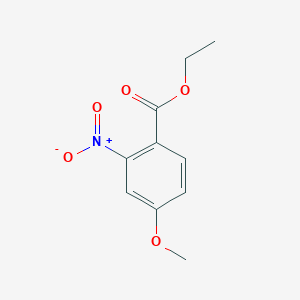
4-甲氧基-3-硝基苯酚
描述
4-Methoxy-3-nitrophenol is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.14 . It is a solid substance stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 4-Methoxy-3-nitrophenol can be achieved through a reaction involving acetic acid 4-methoxy-3-nitro-phenyl ester and sodium hydroxide in ethanol . The mixture is stirred at room temperature for 2 hours, and the reaction mixture is quenched with acetic acid and extracted twice with ethyl acetate .Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-nitrophenol consists of a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2). The InChI code for the compound is 1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 .Chemical Reactions Analysis
4-Methoxy-3-nitrophenol can be synthesized from p-methoxyacetophenone via nitration . It can also be used to synthesize dimethylamino compounds via W2 Raney nickel-catalyzed reductive methylation .Physical And Chemical Properties Analysis
4-Methoxy-3-nitrophenol is a solid substance stored in a dry room at normal temperature . It has a molecular weight of 169.14 . The compound is soluble, with a solubility of 8.0 mg/ml .科学研究应用
Radiolabeling in Molecular Imaging
Overview:
Researchers explore the use of 4-Methoxy-3-nitrophenol derivatives for indirect radiolabeling of biomolecules.
Application Summary:
They create 4-nitrophenyl activated esters from 4-Methoxy-3-nitrophenol. These esters serve as synthons for subsequent radiolabeling with positron-emitting isotopes (^18F, for example).
Experimental Procedure:
Results:
The labeled biomolecules enable non-invasive imaging using positron emission tomography (PET), aiding in disease diagnosis and drug development.
These are just three of the many applications of 4-Methoxy-3-nitrophenol. Its versatility makes it a valuable compound in scientific research across various disciplines . Researchers continue to explore its potential in diverse fields, from environmental monitoring to drug discovery. 🌟
安全和危害
属性
IUPAC Name |
4-methoxy-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADXAMFLYDYIFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566091 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrophenol | |
CAS RN |
15174-02-4 | |
| Record name | 4-Methoxy-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-3-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


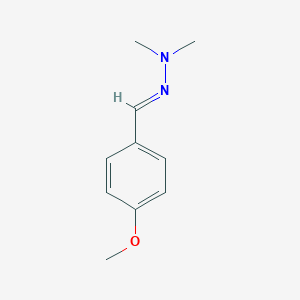
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
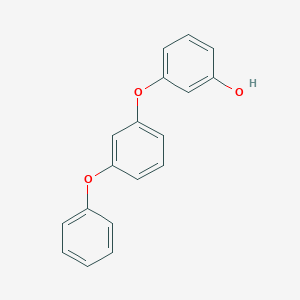

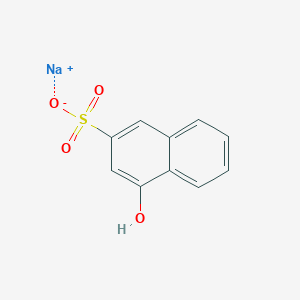

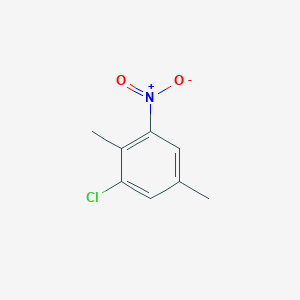
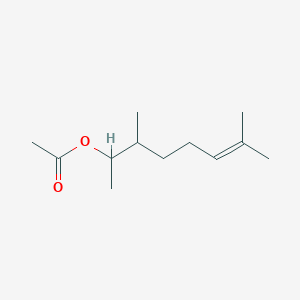
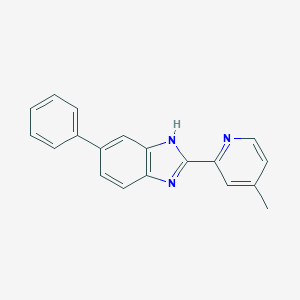
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
